5-(3-bromothiophen-2-yl)-1H-pyrazole
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Overview
Description
5-(3-bromothiophen-2-yl)-1H-pyrazole is a heterocyclic compound that features both a thiophene and a pyrazole ring
Mechanism of Action
Target of Action
The compound “5-(3-bromothiophen-2-yl)-1H-pyrazole” is a pyrazole derivative. Pyrazole derivatives are known to have a wide range of biological activities and can interact with various biological targets. For example, some pyrazole derivatives have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic and radio sensitizing properties .
Mode of Action
Many pyrazole derivatives act by interacting with key molecules and their signal transduction pathways that regulate cell growth and proliferation .
Biochemical Pathways
Without specific studies on “this compound”, it’s hard to determine the exact biochemical pathways it affects. Thiophene-based compounds, which this compound is also a derivative of, have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
Based on the known activities of similar compounds, it could potentially have a range of effects, including modulation of cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
It is known that thiophene derivatives, which include 5-(3-bromothiophen-2-yl)-1H-pyrazole, have been used in the synthesis of various biologically active compounds . These compounds have shown a broad spectrum of biological activities, including antimicrobial, analgesic, anticonvulsant, anticancer, antioxidant, and antihelmintic properties .
Cellular Effects
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities . These effects suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been synthesized via Suzuki cross-coupling reactions, which involve the formation of a carbon-carbon bond between a halide and a boronic acid . This suggests that the compound may interact with biomolecules through binding interactions, potentially leading to changes in gene expression or enzyme activity .
Temporal Effects in Laboratory Settings
It is known that thiophene derivatives can be synthesized via Suzuki cross-coupling reactions, which are known for their efficiency and versatility . This suggests that the compound may have good stability and could potentially exhibit long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
It is known that thiophene derivatives can be involved in various biochemical reactions, suggesting that this compound may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
Given its chemical structure, it may interact with transporters or binding proteins, potentially affecting its localization or accumulation within cells .
Subcellular Localization
Based on its chemical structure, it may be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromothiophen-2-yl)-1H-pyrazole typically involves the reaction of 3-bromothiophene-2-carbaldehyde with hydrazine derivatives. One common method is the cyclization of 3-bromothiophene-2-carbaldehyde with hydrazine hydrate under acidic conditions to form the pyrazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
5-(3-bromothiophen-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The pyrazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds such as Grignard reagents or organolithium reagents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives, while oxidation and reduction can lead to different functionalized pyrazole compounds .
Scientific Research Applications
5-(3-bromothiophen-2-yl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
5-(2-thienyl)-1H-pyrazole: Similar structure but lacks the bromine atom, which can affect its reactivity and applications.
5-(3-chlorothiophen-2-yl)-1H-pyrazole:
5-(3-methylthiophen-2-yl)-1H-pyrazole: Methyl group instead of bromine, which can influence its electronic properties and reactivity.
Uniqueness
5-(3-bromothiophen-2-yl)-1H-pyrazole is unique due to the presence of the bromine atom, which makes it a versatile intermediate for further functionalization. The bromine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with diverse properties .
Properties
IUPAC Name |
5-(3-bromothiophen-2-yl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-5-2-4-11-7(5)6-1-3-9-10-6/h1-4H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQQEFVAZIMSDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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